3,4-Dihydro-1H-carbazol-2(9H)-one

Overview

Description

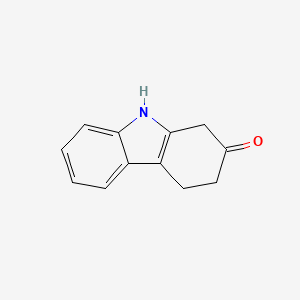

3,4-Dihydro-1H-carbazol-2(9H)-one is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, dyes, and organic electronics. The structure of this compound includes a fused tricyclic system with nitrogen and oxygen atoms, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-carbazol-2(9H)-one typically involves cyclization reactions starting from appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the carbazole core. The reaction conditions often include:

Reagents: Phenylhydrazine, cyclohexanone

Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid

Temperature: Elevated temperatures (around 100-150°C)

Solvents: Ethanol or acetic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions for yield and purity. The use of flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-carbazol-2(9H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to carbazole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions on the aromatic ring using halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Carbazole-2,3-dione

Reduction: 3,4-Dihydro-1H-carbazol-2-ol

Substitution: Halogenated carbazole derivatives

Scientific Research Applications

Biological Activities

The biological activities of 3,4-Dihydro-1H-carbazol-2(9H)-one have been extensively studied, revealing its potential as a precursor for bioactive compounds. Key findings include:

- Antimicrobial Activity : Studies have indicated that carbazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from this compound have shown effectiveness against bacteria such as E. coli and fungi like Candida albicans .

- Pharmacological Applications : The compound has been explored for its role as a CRTH2 receptor antagonist, which may be beneficial in treating allergic and inflammatory conditions such as asthma and rhinitis .

Antimicrobial Applications

Research conducted by Surendiran et al. demonstrated that certain derivatives of this compound exhibited strong antimicrobial activity. For example:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Antibacterial against E. coli | 0.49 μg/mL |

| Compound B | Antifungal against A. niger | 0.98 μg/mL |

These findings indicate that modifications to the base structure can enhance antimicrobial efficacy significantly .

Pharmacological Studies

Another significant application of this compound is its use in developing treatments for chronic inflammatory diseases. A patent outlines its effectiveness as a CRTH2 receptor antagonist, which could lead to new therapies for conditions such as:

- Allergic rhinitis

- Chronic obstructive pulmonary disease (COPD)

- Dermatitis

- Inflammatory bowel disease

The pharmacological potential of this compound is underscored by its ability to modulate immune responses .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3-Dihydro-1H-carbazol-4(9H)-one | Carbazole derivative | Carbonyl group at position 4 |

| Carbazole | Parent compound | Lacks hydrogenation at positions 3 and 4 |

| 1-Hydroxycarbazole | Hydroxyl derivative | Contains a hydroxyl group instead of carbonyl |

The distinct combination of hydrogenation and carbonyl functionality in this compound may lead to unique biological activities that are not present in its analogs .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-carbazol-2(9H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or altering signal transduction pathways.

Comparison with Similar Compounds

3,4-Dihydro-1H-carbazol-2(9H)-one can be compared with other carbazole derivatives like:

Carbazole: Lacks the dihydro and carbonyl groups, making it less reactive in certain chemical reactions.

1,2,3,4-Tetrahydrocarbazole: Fully saturated version, differing in reactivity and stability.

9H-Carbazol-2-one: Similar structure but without the dihydro component, affecting its chemical behavior.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study.

Biological Activity

3,4-Dihydro-1H-carbazol-2(9H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, with the molecular formula C₁₂H₁₁NO, is characterized by a carbazole core structure that features a dihydro and a carbonyl group. Its unique structure allows for diverse chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

The mechanism of action involves inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it showed promising results in inhibiting the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 8.2 |

The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has been studied for its antiviral effects. It demonstrated activity against HIV-1 with an EC50 value of 0.48 µM. This suggests its potential as a lead compound for developing antiviral agents .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Binding : It has been suggested that it can bind to DNA, potentially interfering with replication processes.

- Signal Transduction Modulation : The compound may alter signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Antimicrobial Activity : A comprehensive evaluation showed that the compound effectively inhibited biofilm formation in MRSA strains, indicating its potential use in treating biofilm-associated infections .

- Cancer Cell Line Study : Research demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells compared to controls. Flow cytometry analysis revealed an increase in the sub-G1 population indicative of apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dihydro-1H-carbazol-2(9H)-one, and how can regioselectivity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted indole derivatives or oxidation of tetrahydrocarbazoles. For regioselectivity, control reaction conditions (e.g., temperature, catalyst choice) and monitor intermediates via thin-layer chromatography (TLC). Use protecting groups for sensitive functional groups, as seen in analogous carbazole derivatives (e.g., 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~170 ppm).

- IR : Confirm the ketone group (C=O stretch at ~1680–1720 cm).

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion verification and fragmentation patterns. Compare with databases for carbazole analogs .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) for absolute configuration determination. Refine structures with SHELXL , and visualize with ORTEP-3 for bond-length/angle validation . For disordered regions, apply restraints or constraints during refinement .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for separation. For polar byproducts, use reverse-phase HPLC with acetonitrile/water. Monitor purity via -NMR integration and melting-point analysis .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic and crystallographic data (e.g., unexpected bond angles in XRD vs. NMR coupling constants)?

- Methodological Answer : Reconcile discrepancies by:

- Performing 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.

- Re-examining XRD data for thermal motion artifacts or hydrogen bonding effects using SHELXL's displacement parameter tools .

- Cross-validating with computational methods (DFT calculations for optimized geometries) .

Q. What experimental design considerations are critical for studying the bioactivity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substitutions at positions 3, 4, and 9. Test against target enzymes (e.g., kinases) using enzyme-linked immunosorbent assays (ELISA).

- Docking Studies : Use AutoDock Vina to model interactions with active sites, prioritizing derivatives with high binding affinity .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) using software like GROMACS. Calculate pKa values via DFT-based methods (e.g., COSMO-RS) to assess protonation states .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

Properties

IUPAC Name |

1,3,4,9-tetrahydrocarbazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXBMDJOLNSLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.